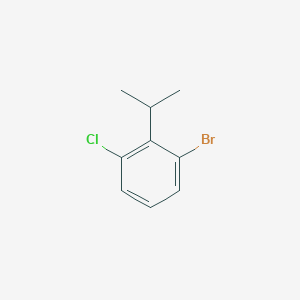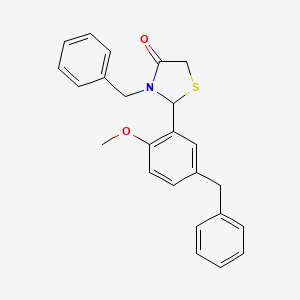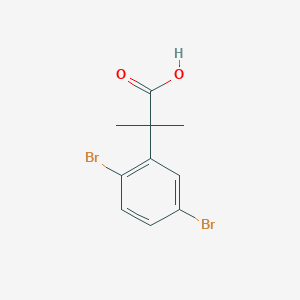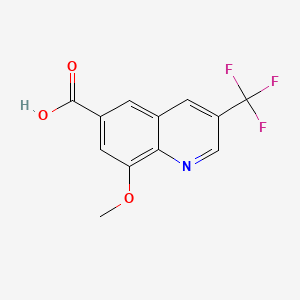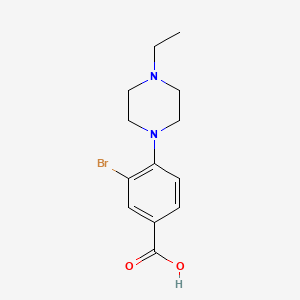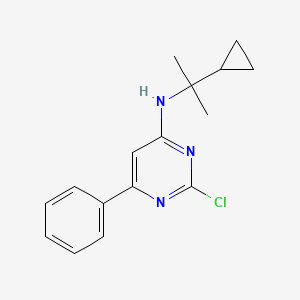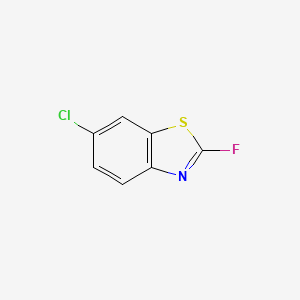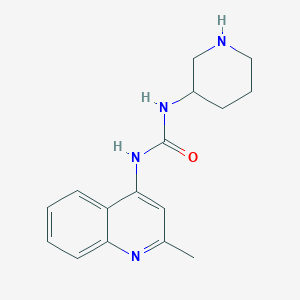
1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea is a synthetic organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
The synthesis of 1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea typically involves the reaction of 2-methylquinoline with piperidine and an isocyanate derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-(2-Methyl-quinolin-4-yl)-3-piperidin-3-yl-urea can be compared with other similar compounds, such as:
1-(2-Methylquinolin-4-yl)thiocemicarbazides: These compounds have similar quinoline-based structures but differ in their functional groups, leading to different chemical and biological properties.
2-Methyl-quinolin-4-yloxy acid: This compound also contains a quinoline core but has different substituents, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C16H20N4O |
|---|---|
Peso molecular |
284.36 g/mol |
Nombre IUPAC |
1-(2-methylquinolin-4-yl)-3-piperidin-3-ylurea |
InChI |
InChI=1S/C16H20N4O/c1-11-9-15(13-6-2-3-7-14(13)18-11)20-16(21)19-12-5-4-8-17-10-12/h2-3,6-7,9,12,17H,4-5,8,10H2,1H3,(H2,18,19,20,21) |
Clave InChI |
VBSSTIRZSHPIIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NC3CCCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


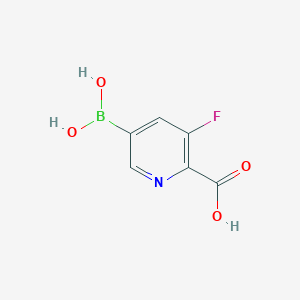
![1-Oxa-7-azaspiro[4.5]decane-2,6-dione](/img/structure/B13935344.png)
